molecular formula C5H4BrClN2 B8191170 4-Bromo-2-chloromethyl-pyrimidine

4-Bromo-2-chloromethyl-pyrimidine

Cat. No.: B8191170
M. Wt: 207.45 g/mol
InChI Key: YLHWIXBDANNLFD-UHFFFAOYSA-N
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Description

4-Bromo-2-chloromethyl-pyrimidine is a heterocyclic organic compound featuring a pyrimidine ring substituted with bromine at the fourth position and a chloromethyl group at the second position

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4-Bromo-2-chloromethyl-pyrimidine typically involves the halogenation of pyrimidine derivatives. One common method is the bromination of 2-chloromethyl-pyrimidine using bromine or a brominating agent such as N-bromosuccinimide (NBS) under controlled conditions . The reaction is usually carried out in an inert solvent like dichloromethane at low temperatures to prevent side reactions.

Industrial Production Methods: Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production quality.

Chemical Reactions Analysis

Types of Reactions: 4-Bromo-2-chloromethyl-pyrimidine undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloromethyl group can be substituted by nucleophiles such as amines, thiols, or alcohols, leading to the formation of corresponding substituted pyrimidines.

    Oxidation: The compound can be oxidized to introduce additional functional groups or to form more complex structures.

    Reduction: Reduction reactions can be employed to modify the bromine or chloromethyl groups.

Common Reagents and Conditions:

    Nucleophilic Substitution: Reagents like sodium azide, potassium thiolate, or primary amines in solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) under mild heating conditions.

    Oxidation: Oxidizing agents like potassium permanganate or hydrogen peroxide in aqueous or organic solvents.

    Reduction: Reducing agents such as lithium aluminum hydride (LAH) or sodium borohydride (NaBH4) in anhydrous conditions.

Major Products:

  • Substituted pyrimidines with various functional groups depending on the nucleophile used.
  • Oxidized derivatives with additional oxygen-containing functional groups.
  • Reduced derivatives with modified halogen or methyl groups.

Scientific Research Applications

4-Bromo-2-chloromethyl-pyrimidine has diverse applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as a precursor in the synthesis of biologically active molecules, including antiviral and anticancer agents.

    Medicine: Explored for its role in drug discovery and development, particularly in the design of enzyme inhibitors and receptor modulators.

    Industry: Utilized in the production of specialty chemicals, agrochemicals, and materials with specific properties.

Mechanism of Action

The mechanism of action of 4-Bromo-2-chloromethyl-pyrimidine depends on its specific application. In medicinal chemistry, it may act by interacting with biological targets such as enzymes or receptors. The chloromethyl group can form covalent bonds with nucleophilic sites on proteins, leading to inhibition or modulation of their activity. The bromine atom can participate in halogen bonding, influencing the compound’s binding affinity and specificity.

Comparison with Similar Compounds

    2-Chloromethyl-4-fluoropyrimidine: Similar structure but with a fluorine atom instead of bromine.

    4-Bromo-2-methylpyrimidine: Lacks the chloromethyl group, affecting its reactivity and applications.

    2,4-Dichloropyrimidine: Contains two chlorine atoms, leading to different chemical behavior and uses.

Uniqueness: 4-Bromo-2-chloromethyl-pyrimidine is unique due to the presence of both bromine and chloromethyl groups, which confer distinct reactivity patterns and potential for diverse chemical transformations. This dual functionality makes it a versatile intermediate in organic synthesis and a valuable compound in various research fields.

Properties

IUPAC Name

4-bromo-2-(chloromethyl)pyrimidine
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H4BrClN2/c6-4-1-2-8-5(3-7)9-4/h1-2H,3H2
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLHWIXBDANNLFD-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CN=C(N=C1Br)CCl
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H4BrClN2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

207.45 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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